

Advanced Impurity Profiling & Control Strategy for Azelastine HCl

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Compound of Interest

Compound Name: Azelastine Impurity D

CAS No.: 53242-89-9

Cat. No.: B602076

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Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals

Executive Summary

Azelastine Hydrochloride is a second-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. Structurally characterized by a phthalazinone core fused with an azepane ring, the molecule presents specific stability challenges, particularly concerning oxidative degradation and hydrolytic cleavage.

Recent regulatory shifts, specifically ICH M7(R1) regarding mutagenic impurities, have necessitated a re-evaluation of Azelastine's impurity profile. This guide provides a definitive technical analysis of Azelastine's critical impurities (EP/USP A–E), elucidates the mechanistic pathways of their formation, and establishes a robust analytical control strategy with a focus on emerging nitrosamine risks.

Chemical Architecture & Stability Profile

Core Structure: 4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride.

The molecule's stability is dictated by three primary structural vulnerabilities:

- The Phthalazinone Core: Susceptible to hydrolytic ring-opening under alkaline conditions.
- The Tertiary Amine (Azepane Ring): Prone to N-oxidation and N-dealkylation (a precursor step for nitrosamine formation).
- The Benzylic Carbon: Sensitive to oxidative radical attack.

The Impurity Landscape: EP/USP & Beyond

Regulatory bodies (EP/USP) have characterized five primary specified impurities.

Understanding the origin of each is critical for establishing Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

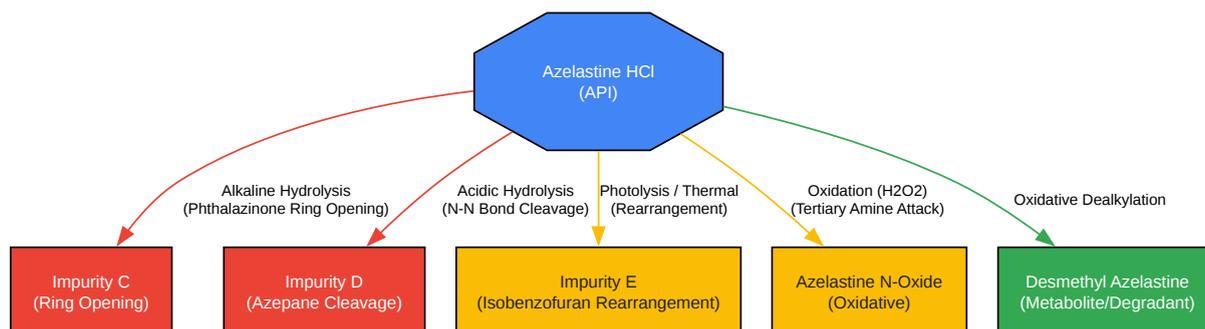
Table 1: Azelastine Specified Impurities Profile[1][2]

Impurity	Common Name	Chemical Identity	Origin	Regulatory Status
Impurity A	Benzohydrazide	Benzoyl hydrazine	Process/Degradation Starting material residue or hydrolytic breakdown of hydrazine intermediates.	Potential Genotoxin (Hydrazine derivative)
Impurity B	Desmethyl-Hydrazide Int.	N'-(1-methylazepan-4-yl)benzohydrazide	Process Intermediate in the synthesis of the phthalazinone ring.	Specified (EP/USP)
Impurity C	Acid Hydrolysis Product	2-[(4-Chlorophenyl)acetyl]benzoic acid	Degradation Result of phthalazinone ring opening (Hydrolysis).	Specified (EP/USP)
Impurity D	Phthalazinone Core	4-[(4-Chlorophenyl)methyl]phthalazin-1(2H)-one	Degradation Clearance of the azepane ring from the core.	Specified (EP/USP)
Impurity E	Isobenzofuran Derivative	3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one	Degradation Rearrangement product often formed under photolytic or thermal stress.	Specified (EP/USP)

Mechanistic Degradation Pathways

The following diagram illustrates the causal relationships between environmental stress factors and the formation of critical impurities.

DOT Diagram 1: Azelastine Degradation Logic



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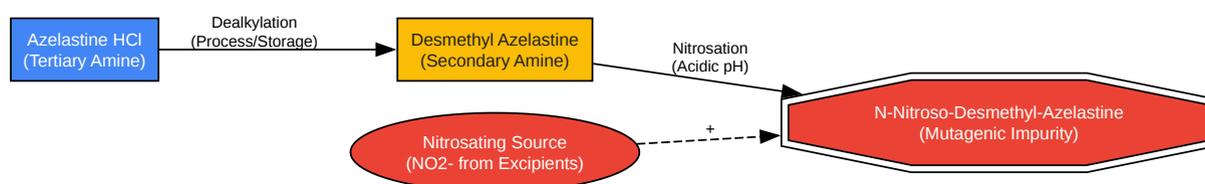
Figure 1: Mechanistic map of Azelastine degradation pathways leading to EP/USP specified impurities.

Nitrosamine Risk Assessment (NDSRIs)

With the enforcement of FDA and EMA guidelines on nitrosamines, Azelastine faces a specific risk due to its tertiary amine structure.

The Risk Vector: Azelastine itself is not a secondary amine, but it degrades to Desmethyl Azelastine (a secondary amine). In the presence of nitrosating agents (nitrites in excipients, water, or process reagents), this degradant converts to N-nitroso-desmethyl-azelastine, a Nitrosamine Drug Substance Related Impurity (NDSRI).

DOT Diagram 2: Nitrosamine Formation Cascade



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Figure 2: Pathway for the formation of N-nitroso-desmethyl-azelastine (NDSRI).

Control Strategy:

- Excipient Screening: Use low-nitrite microcrystalline cellulose and crospovidone.
- pH Control: Nitrosation kinetics are highest at acidic pH (approx. 3.0–4.0). Formulation buffering can mitigate this.
- Antioxidants: Incorporation of Ascorbic Acid or Alpha-tocopherol to scavenge nitrite ions.

Analytical Method Development

To resolve the critical pair (Impurity E and Azelastine) and detect polar hydrolytic degradants (Impurity C), a gradient HPLC method is required. The following protocol is self-validating through system suitability criteria.

Protocol: Stability-Indicating HPLC Method

Chromatographic Conditions:

- Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Phenomenex Luna), 250 x 4.6 mm, 5 µm. Rationale: Phenyl-hexyl provides superior selectivity for the aromatic phthalazinone impurities compared to standard C18.
- Wavelength: 210 nm (for maximum sensitivity of impurities) and 290 nm (specific for Azelastine).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.

Mobile Phase Strategy:

- Buffer (Mobile Phase A): Dissolve 2.16 g Sodium Octanesulfonate + 0.68 g KH₂PO₄ in 1000 mL water (pH 3.0 with Phosphoric Acid). Rationale: Ion-pairing agent (Octanesulfonate)

improves peak shape of the basic azepine moiety.

- Organic (Mobile Phase B): Acetonitrile : Buffer (90:10).

Table 2: Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	75	25	Equilibration
20.0	50	50	Elution of Impurity C/D
35.0	20	80	Elution of Impurity E
40.0	75	25	Return to Initial
50.0	75	25	Re-equilibration

System Suitability Criteria (Self-Validating):

- Resolution (Rs): > 2.0 between Azelastine and Impurity B (closest eluting process impurity).
- Tailing Factor: < 1.5 for Azelastine peak (ensures ion-pairing efficacy).
- Precision: RSD < 2.0% for 6 replicate injections.

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Sources

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